molecular formula C7H5ClO4S B056689 1,3-Benzodioxole-5-sulfonyl chloride CAS No. 115010-10-1

1,3-Benzodioxole-5-sulfonyl chloride

Cat. No.: B056689
CAS No.: 115010-10-1
M. Wt: 220.63 g/mol
InChI Key: ICUBASIDCXDQAW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3-Benzodioxole-5-sulfonyl chloride is primarily used as an organic chemical synthesis intermediate . .

Action Environment

This compound is noted to be moisture sensitive , which suggests that its reactivity, stability, and efficacy could be influenced by environmental factors such as humidity. It is also incompatible with oxidizing agents , indicating that it should be stored and handled under controlled conditions to maintain its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-5-sulfonyl chloride can be synthesized through the reaction of 1,3-benzodioxole with chlorosulfonic acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of this compound can yield sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

1,3-Benzodioxole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into target molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-6-sulfonyl chloride: Similar structure but with a different substitution pattern on the benzodioxole ring.

    2,7-Naphthalenedisulfonyl dichloride: Contains a naphthalene ring instead of a benzodioxole ring.

    1-Methyl-1H-pyrazole-4-sulfonyl chloride: Contains a pyrazole ring instead of a benzodioxole ring.

Uniqueness

1,3-Benzodioxole-5-sulfonyl chloride is unique due to its specific substitution pattern and reactivity. The presence of the benzodioxole ring imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives highlights its versatility compared to similar compounds .

Properties

IUPAC Name

1,3-benzodioxole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUBASIDCXDQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406773
Record name 1,3-Benzodioxole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115010-10-1
Record name 1,3-Benzodioxole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzodioxole-5-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4.25 g of anhydrous N,N-dimethylformamide at 0° C. under nitrogen was added 7.84 g of sulfuryl chloride, whereupon a solid formed. After stirring for 15 minutes, 6.45 g of 1,3-benzodioxole was added, and the mixture heated at 100° C. for 2 hours. The reaction was cooled, poured into ice water, extracted with methylene chloride, dried over magnesium sulfate, filtered and concentrated to give 7.32 g of crude material as a black oil. This was chromatographed on silica gel using 20% methylene chloride/hexane to afford 1.9 g of (1,3-benzodioxol-5-yl)sulfonyl chloride.
Quantity
6.45 g
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reactant
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ice water
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7.84 g
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reactant
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4.25 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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